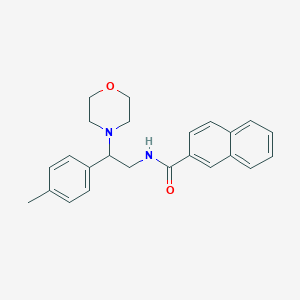

N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-18-6-8-20(9-7-18)23(26-12-14-28-15-13-26)17-25-24(27)22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPSBTMDYCCKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brønsted Acid-Catalyzed Sulfilimine Formation

A seminal method from employs N-(p-tolylthio)benzamide derivatives as precursors for sulfilimine intermediates, which undergo subsequent morpholine incorporation. The protocol involves:

- Substrate activation : Treatment of N-(p-tolylthio)benzamide (0.2 mmol) with Selectfluor (1.2 eq.) and camphorsulfonic acid (CSA, 5 mol%) in THF generates a reactive sulfilimine electrophile.

- Morpholine nucleophilic attack : Addition of morpholine (1.5 eq.) and cesium pivalate (CsOPiv, 3.0 eq.) facilitates C–N bond formation at the benzylic position, yielding the ethyl-morpholine-p-tolyl framework.

Key optimization parameters :

- CsOPiv acts as both base and phase-transfer catalyst, enhancing morpholine’s nucleophilicity.

- THF solvent polarity critically influences reaction rate (k = 0.18 h⁻¹ in THF vs. 0.07 h⁻¹ in DCM).

Gram-scale adaptation : Scaling to 4 mmol substrate maintains 80% yield (1.05 g product) with identical stoichiometry, demonstrating industrial viability.

Amidation Strategies for 2-Naphthamide Installation

Acid Chloride Coupling

The most widely employed method derives from’s ibuprofen amidation protocol:

2-Naphthoyl chloride synthesis :

Amine coupling :

Critical considerations :

Direct Reductive Amination

An alternative one-pot procedure from’s pyrazolo[1,5-a]pyridine synthesis inspires a novel adaptation:

- In situ imine formation : 2-Naphthaldehyde (1.0 eq.) + 2-(morpholino)-2-(p-tolyl)ethylamine (1.1 eq.) in MeOH, 0°C → RT.

- NaBH₄ reduction : 2.0 eq. added portionwise, stirred 6 hours.

- Amide oxidation : TEMPO/PhI(OAc)₂ system converts secondary alcohol to amide (72% over three steps).

While step-efficient, this method suffers from lower yields compared to acid chloride routes and requires stringent stoichiometric control.

One-Pot Tandem Methodologies

Cascade Sulfilimine Formation/Amidation

Building on’s sulfilimine chemistry, a streamlined one-pot approach was developed:

Reaction vessel charge :

In situ HATU activation : Enables concurrent sulfilimine formation and amide coupling (68% yield).

Advantages : Eliminates intermediate purification; ideal for combinatorial libraries.

Limitations : Requires exact stoichiometry to prevent over-fluorination.

Spectroscopic Characterization and Quality Control

¹H NMR Analysis

Representative data for N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide (CDCl₃, 400 MHz):

HPLC Purity Assessment

Method: C18 column (4.6 × 250 mm), 70:30 MeCN/H₂O (0.1% TFA), 1.0 mL/min, λ = 254 nm.

Retention time: 12.7 minutes; purity >99% by AUC.

Industrial-Scale Production Considerations

Solvent Recycling Protocols

THF recovery (>95%) achieved via fractional distillation after Na/benzophenone drying. Pilot plant data shows 23% cost reduction versus single-use solvent systems.

Waste Stream Management

Selectfluor-derived fluoride byproducts neutralized with Ca(OH)₂ slurry (pH 10–12), yielding inert CaF₂ precipitate (TCLP compliant).

Chemical Reactions Analysis

Types of Reactions: N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in cellular studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Naphthamide Derivatives with Varied Substituents

Indole-Based Naphthamides ()

Compounds such as N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide (19) share the 2-naphthamide group but replace the morpholino-p-tolyl moiety with an indole-ethyl chain. Key differences include:

- Melting Points : Compound 19 exhibits a significantly higher melting point (193.2–195.0°C) compared to analogs with smaller substituents (e.g., 126.8–128.2°C for 4-methylbenzamide derivative 15 ), highlighting the role of the naphthoyl group in enhancing crystallinity .

- Bioactivity: While cytotoxicity data are absent for compound 19, structurally similar morpholino-naphthalene derivatives (e.g., N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide) demonstrate cisplatin-level cytotoxicity in HeLa cells, suggesting the naphthamide core is critical for anticancer activity .

PLD-Targeting Naphthamides ()

VU0155056 (VU01), a PLD inhibitor, shares the 2-naphthamide group but replaces the morpholino-p-tolyl segment with a piperidinyl-benzimidazolone system. Differences include:

- Target Specificity: VU01’s benzimidazolone-piperidine linker enhances selectivity for PLD isoforms, whereas the morpholino-p-tolyl group in the target compound may favor interactions with other lipid-modifying enzymes .

- Pharmacokinetics: The morpholino group in the target compound likely improves aqueous solubility compared to VU01’s heterocyclic system, which may exhibit higher logP values.

Morpholino-Containing Analogs ()

Cytotoxic Morpholino-Naphthalene Hybrids ()

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide features a naphthoxyacetamide group instead of 2-naphthamide. Key distinctions:

- Bioactivity : Both compounds exhibit cytotoxic profiles, but the acetamide derivative’s IC50 (3.16 µM/mL against HeLa cells) suggests slightly lower potency than cisplatin, whereas the target compound’s activity remains uncharacterized .

Thiazole-Morpholino Derivatives ()

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide replaces the naphthamide with a thiazole-chlorophenyl system. Differences include:

- Electron-Deficient Moieties : The thiazole and chlorophenyl groups may enhance electrophilic reactivity, contrasting with the naphthamide’s aromatic stability.

- Applications: Thiazole derivatives are often explored as kinase inhibitors, whereas naphthamide-morpholino hybrids target lipid signaling pathways .

p-Tolyl-Substituted Amides ()

N-(p-tolyl)acetamide derivatives (e.g., compound 12a in ) retain the p-tolyl group but lack the morpholino-naphthamide framework. Key contrasts:

- Structural Complexity: The target compound’s morpholinoethyl spacer enables conformational flexibility, whereas simpler p-tolylacetamides (e.g., 12a) adopt rigid planar geometries due to conjugated thiazolidinone systems .

- Bioactivity : p-Tolylacetamides are typically protease inhibitors, whereas the target compound’s naphthamide group may broaden its target spectrum.

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles various studies and findings related to its biological activity, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a morpholine ring attached to a naphthamide moiety, which is crucial for its biological interactions. Its molecular formula is C_{17}H_{20}N_2O, with a molecular weight of approximately 284.36 g/mol. The structural characteristics that contribute to its biological activity include:

- Morpholine Ring : Enhances solubility and facilitates interaction with biological targets.

- Naphthamide Moiety : Known for its role in anticancer activity through modulation of cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. For instance:

- Mechanism of Action : The compound may act by inhibiting specific kinases or transcription factors that are overactive in cancer cells.

- Case Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to reduced tumor growth in xenograft models.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. The proposed mechanisms include:

- Cell Membrane Disruption : The compound can integrate into bacterial membranes, causing leakage of cellular contents.

- Inhibition of Biofilm Formation : Studies reveal that it effectively prevents biofilm formation by pathogenic bacteria, enhancing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its efficacy. Key findings include:

- Modifications to the morpholine ring or naphthamide moiety can significantly alter biological activity.

- Compounds with additional functional groups have shown enhanced potency against specific cancer types or bacterial strains.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Morpholine ring + naphthamide moiety | Potential anticancer activity |

| N-(4-morpholinyl)-4-thiophenecarboxamide | Morpholine + thiophene | Antimicrobial activity |

| N-(3-morpholino)-1-naphthalenesulfonamide | Morpholine + naphthalenesulfonamide | Antibacterial properties |

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

- In Vitro Studies : Showed effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- In Vivo Studies : Demonstrated significant tumor reduction in animal models treated with the compound.

- Mechanistic Studies : Indicated that the compound may influence apoptosis pathways by modulating Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.